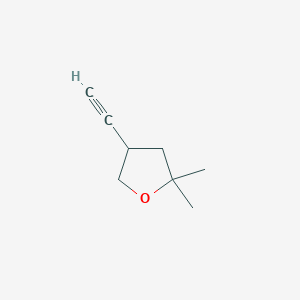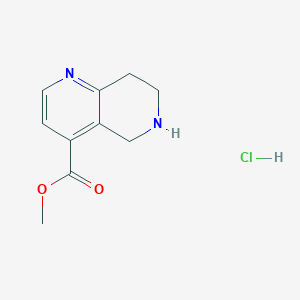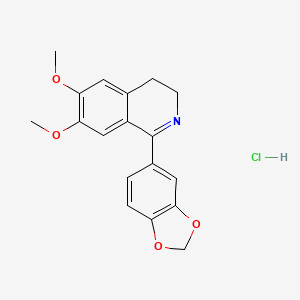
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a trifluoromethyl group, which imparts distinct chemical properties, making it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with methylamine, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride salt form.
化学反応の分析
Types of Reactions
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
- 1,1,1-trifluoro-2-(methylamino)ethanol
- 3-trifluoromethyl-1,2,4-triazole
- Trifluoroacetimidoyl chloride
Uniqueness
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol hydrochloride is unique due to its specific structural features, including the trifluoromethyl group and the chiral center at the second carbon. These characteristics impart distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C4H9ClF3NO |
|---|---|
分子量 |
179.57 g/mol |
IUPAC名 |
(2R)-1,1,1-trifluoro-3-(methylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C4H8F3NO.ClH/c1-8-2-3(9)4(5,6)7;/h3,8-9H,2H2,1H3;1H/t3-;/m1./s1 |
InChIキー |
JIAZBKQGSVVOKK-AENDTGMFSA-N |
異性体SMILES |
CNC[C@H](C(F)(F)F)O.Cl |
正規SMILES |
CNCC(C(F)(F)F)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5,6-Dibromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13459228.png)


![6-Aminothieno[3,2-b]pyridin-7-ol](/img/structure/B13459257.png)


![Methyl imidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459276.png)
![rac-tert-butyl (1R,6R,8R)-8-hydroxy-2-oxa-5-azabicyclo[4.2.0]octane-5-carboxylate](/img/structure/B13459278.png)



![Thieno[3,2-b]pyridine-6,7-diamine](/img/structure/B13459313.png)


